molecular formula C20H18BrN3O4S2 B11426768 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11426768
M. Wt: 508.4 g/mol
InChI Key: POAXASPVZMKSER-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone-derived acetamide featuring a 4-bromophenyl sulfonyl group at position 5 of the pyrimidinone ring and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. The structure combines sulfonyl and thioether linkages, which are known to influence pharmacokinetic properties such as solubility and metabolic stability. The bromine atom on the phenyl ring enhances lipophilicity and may contribute to halogen bonding interactions in biological targets, while the dimethylphenyl group provides steric bulk that could modulate receptor selectivity .

Properties

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

POAXASPVZMKSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent under basic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol reacts with the sulfonylated dihydropyrimidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or a ligand for receptor studies can be explored. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The dihydropyrimidinone core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following compounds share the pyrimidinone-acetamide scaffold but differ in substituents:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 4-Bromophenyl sulfonyl, 2,4-dimethylphenyl C₂₀H₁₉BrN₂O₃S₂ 503.42 (estimated)
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 4-Ethylphenyl sulfonyl, 2,4-dimethoxyphenyl C₂₂H₂₅N₃O₅S₂ 499.58
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 4-Bromophenyl (no sulfonyl), simpler pyrimidinone C₁₃H₁₂BrN₃O₂S 353.99
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Allyl group at pyrimidinone C5, 4-methylphenyl C₁₇H₁₉N₃O₂S 329.42

Key Observations :

  • Lipophilicity : The bromine atom and dimethylphenyl group in the target compound likely elevate logP values compared to methoxy or methyl substituents, impacting membrane permeability .
  • Steric Effects : The 2,4-dimethylphenyl group introduces greater steric hindrance than 4-methylphenyl or 4-bromophenyl groups, which may reduce off-target interactions .
Physicochemical and Spectroscopic Data
Property Target Compound (Estimated) Compound from Compound from
Melting Point (°C) >250 (predicted) >259 (decomposes) Not reported
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (NH), ~7.6 (Ar-H) 12.48 (NH), 7.61 (Ar-H) 5.98 (CH-5), 2.15 (CH₃)
Elemental Analysis (C, N, S) C: ~44%, N: ~12%, S: ~9% C: 43.95%, N: 11.90%, S: 9.02% C: ~62%, N: ~13%, S: ~10%

Notes:

  • The target compound’s higher molar mass (503.42 vs. 329.42 in ) reflects its complex substituents, which may reduce solubility but improve target binding affinity.
  • The absence of a sulfonyl group in correlates with a lower melting point and simpler NMR profile.
Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:

  • Anticancer Activity: Pyrimidinone derivatives with sulfonyl groups (e.g., ) have shown kinase inhibitory activity, suggesting the target compound may interact with ATP-binding pockets in oncology targets.
  • Ferroptosis Induction: Analogues with electron-deficient aromatic systems (e.g., bromophenyl in ) align with findings in , where such compounds trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells.
  • Antimicrobial Potential: Thioether-linked acetamides (e.g., ) exhibit moderate activity against plant pathogens, as noted in , though this requires validation for the target compound.

Biological Activity

The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative that exhibits various biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O4S2C_{19}H_{16}BrN_{3}O_{4}S_{2} with a molecular weight of approximately 494.38 g/mol. The presence of the sulfonyl group and the dihydropyrimidinone moiety contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies revealed that it possesses strong inhibitory activity against urease, which is crucial for the treatment of urinary infections . Additionally, docking studies indicate favorable interactions with amino acids involved in the active sites of these enzymes.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been linked to anti-inflammatory and anticancer effects in various studies. For example, derivatives containing the pyrimidine ring have shown promise in inhibiting cancer cell proliferation . Molecular docking simulations have been utilized to predict binding affinities towards cancer-related targets, indicating a potential pathway for therapeutic development.

Case Studies

  • Antibacterial Screening : A study evaluated several synthesized compounds for antibacterial activity using standard methods. The results indicated that certain derivatives exhibited significant inhibition against specific bacterial strains, supporting the potential use of this compound in developing new antibiotics .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited urease activity. This finding suggests its applicability in treating conditions associated with excessive urease production, such as urinary tract infections .
  • Molecular Docking Studies : Computational studies have been performed to assess the binding interactions of the compound with key biological targets involved in inflammation and cancer progression. These studies provide insights into its mechanism of action at a molecular level .

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